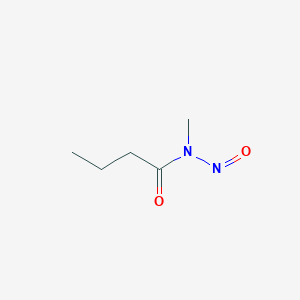
N-methyl-N-nitrosobutanamide
Description
Nitrosamines are often formed via reactions between secondary amines and nitrosating agents, making them critical contaminants in pharmaceuticals, food, and industrial processes. Regulatory agencies like the FDA and EPA classify nitrosamines as probable human carcinogens, mandating strict control of their levels in consumer products.
Propriétés
Numéro CAS |
16395-81-6 |
|---|---|
Formule moléculaire |
C5H10N2O2 |
Poids moléculaire |
130.15 g/mol |
Nom IUPAC |
N-methyl-N-nitrosobutanamide |
InChI |
InChI=1S/C5H10N2O2/c1-3-4-5(8)7(2)6-9/h3-4H2,1-2H3 |
Clé InChI |
XPQQMTYSKBRMIY-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N(C)N=O |
SMILES canonique |
CCCC(=O)N(C)N=O |
Autres numéros CAS |
16395-81-6 |
Solubilité |
0.03 M |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-methyl-N-nitrosobutanamide can be synthesized through the nitrosation of N-methylbutyramide. The reaction typically involves the use of nitrosating agents such as sodium nitrite in the presence of an acid. The general reaction can be represented as follows:
N-Methylbutyramide+Nitrosating Agent→this compound
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a balance between reaction rate and product stability.
Analyse Des Réactions Chimiques
Types of Reactions: N-methyl-N-nitrosobutanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: N-Methylbutyramide and other amine derivatives.
Substitution Products: Compounds with different functional groups replacing the nitroso group.
Applications De Recherche Scientifique
N-methyl-N-nitrosobutanamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of N-methyl-N-nitrosobutanamide involves its interaction with cellular components. The nitroso group can form reactive intermediates that interact with nucleophiles in biological systems. These interactions can lead to modifications of proteins, nucleic acids, and other biomolecules, potentially affecting cellular functions and pathways.
Comparaison Avec Des Composés Similaires
(i) Structural and Functional Differences
- Alkyl Chain Length: this compound has a butanamide chain, whereas NDMA and NDEA feature shorter methyl and ethyl groups, respectively.
- Functional Groups: NMBA contains a carboxylic acid group, improving water solubility compared to non-polar analogs like NDMA.
(ii) Toxicity and Carcinogenicity
(iii) Regulatory Context
- The FDA’s 2020 guidance mandates rigorous screening for nitrosamines like NDMA and NMBA in pharmaceuticals, reflecting their risk even at trace levels.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


